molecular formula C9H16N2O3 B2707664 tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate CAS No. 120245-01-4

tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate

Cat. No.: B2707664
CAS No.: 120245-01-4
M. Wt: 200.238
InChI Key: IYEDXPKCFGTWDN-UHFFFAOYSA-N
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Description

“tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate” is a chemical compound with the molecular weight of 200.24 . Its IUPAC name is tert-butyl 3-cyano-2-hydroxypropylcarbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 200.24 . The compound’s InChI code is 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13) , which provides information about its molecular structure.

Scientific Research Applications

Synthesis of Analogues and Derivatives

A Carbocyclic Analogue of a Protected β-d-2-deoxyribosylamine : tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in creating nucleotide analogues (Ober et al., 2004).

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates : These compounds, derived from aldehydes and tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones in reactions, highlighting their role as building blocks in organic synthesis (Guinchard et al., 2005).

Synthesis of Spirocyclopropanated Analogues

Spirocyclopropanated Analogues of Imidacloprid and Thiacloprid : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to synthesize spirocyclopropanated analogues of insecticides, illustrating its utility in developing novel insecticidal compounds (Brackmann et al., 2005).

Advanced Organic Synthesis Techniques

Stereoselective Protonation Mediated by Brook Rearrangement : Demonstrates the compound's application in achieving stereoselective synthesis, showing its versatility in organic synthesis (Sasaki et al., 2009).

Directed Hydrogenation : N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology utilized to yield single diastereomers, showcasing its use in precise synthetic applications (Smith et al., 2001).

Sensory Materials Development

Detection of Volatile Acid Vapors : Benzothizole modified carbazole derivatives, including tert-butyl modifications, were used to create organogels for detecting acid vapors, highlighting its role in developing chemosensors (Sun et al., 2015).

Properties

IUPAC Name

tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEDXPKCFGTWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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